molecular formula C17H28N2O4 B12492043 N-tert-butyl-2-(4-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide

N-tert-butyl-2-(4-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide

Cat. No.: B12492043
M. Wt: 324.4 g/mol
InChI Key: FVLWQDBKCNOQFW-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(4-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a tert-butyl group, a methoxyphenoxy backbone, and a 3-hydroxypropylaminomethyl substituent.

Properties

Molecular Formula

C17H28N2O4

Molecular Weight

324.4 g/mol

IUPAC Name

N-tert-butyl-2-[4-[(3-hydroxypropylamino)methyl]-2-methoxyphenoxy]acetamide

InChI

InChI=1S/C17H28N2O4/c1-17(2,3)19-16(21)12-23-14-7-6-13(10-15(14)22-4)11-18-8-5-9-20/h6-7,10,18,20H,5,8-9,11-12H2,1-4H3,(H,19,21)

InChI Key

FVLWQDBKCNOQFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNCCCO)OC

Origin of Product

United States

Preparation Methods

Synthesis of N-tert-Butyl Chloroacetamide

The acetamide backbone is synthesized via nucleophilic acyl substitution. tert-Butylamine reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form N-tert-butyl chloroacetamide.

Procedure :

  • tert-Butylamine (1.0 equiv) and chloroacetyl chloride (1.1 equiv) are combined in anhydrous benzene at 25°C.
  • Triethylamine (1.2 equiv) is added dropwise to neutralize HCl.
  • The mixture is stirred for 4–6 hours, followed by filtration and solvent evaporation.
  • Yield: 74–83% .

Key Data :

Parameter Value Source
Solvent Benzene
Temperature 25°C
Catalyst Triethylamine
Yield 74–83%

Alkylation of 4-Hydroxy-2-methoxybenzaldehyde

The phenoxyacetamide structure is constructed via nucleophilic aromatic substitution. N-tert-butyl chloroacetamide reacts with 4-hydroxy-2-methoxybenzaldehyde under basic conditions.

Procedure :

  • 4-Hydroxy-2-methoxybenzaldehyde (1.0 equiv) and N-tert-butyl chloroacetamide (1.2 equiv) are dissolved in acetone.
  • Potassium carbonate (2.0 equiv) is added, and the mixture is refluxed for 12 hours.
  • The product is extracted with ethyl acetate and purified via column chromatography.
  • Yield: 65–70% .

Key Data :

Parameter Value Source
Solvent Acetone
Base K₂CO₃
Temperature Reflux
Yield 65–70%

Reductive Amination with 3-Hydroxypropylamine

The (3-hydroxypropyl)amino methyl group is introduced via reductive amination. The aldehyde intermediate reacts with 3-hydroxypropylamine in the presence of a reducing agent.

Procedure :

  • 4-Formyl-2-methoxyphenoxyacetamide (1.0 equiv) and 3-hydroxypropylamine (1.5 equiv) are dissolved in methanol.
  • Ammonium formate (3.0 equiv) and 10% Pd/C (0.1 equiv) are added.
  • The reaction is stirred at room temperature for 20 hours, filtered, and concentrated.
  • Yield: 85–92% .

Key Data :

Parameter Value Source
Reducing Agent Pd/C + NH₄HCO₂
Solvent Methanol
Temperature 25°C
Yield 85–92%

Alternative Pathway: Ugi Multicomponent Reaction

A four-component Ugi reaction assembles the molecule from tert-butyl isocyanide , 4-methoxyaniline , 4-methoxybenzaldehyde , and a carboxylic acid derivative.

Procedure :

  • Equimolar amounts of reactants are combined in methanol at 319 K for 24 hours.
  • The precipitate is filtered and recrystallized from ethanol.
  • Yield: 46–53% .

Key Data :

Parameter Value Source
Solvent Methanol
Temperature 319 K (46°C)
Yield 46–53%

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Analytical characterization includes:

  • ¹H NMR : δ 1.44 (s, 9H, tert-butyl), 3.40–3.90 (m, 5H, OCH₃ and CH₂NH), 6.70–7.20 (aromatic protons).
  • IR : 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

Comparative Analysis of Methods

Method Advantages Limitations Yield
Reductive Amination High yield, mild conditions Requires Pd/C catalyst 85–92%
Ugi Reaction Single-step synthesis Moderate yield 46–53%
Stepwise Alkylation Scalability Multi-step protocol 65–70%

Industrial-Scale Considerations

  • Continuous Flow Systems : Improve efficiency for steps like reductive amination.
  • Solvent Recovery : Methanol and ethyl acetate are recycled to reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(4-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield a ketone, while reduction can regenerate the original hydroxy group.

Scientific Research Applications

N-tert-butyl-2-(4-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(4-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with target proteins, while the methoxyphenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various cellular pathways.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound shares core structural motifs with several acetamide derivatives, differing primarily in substituents on the phenoxy ring and the amine side chain. Key analogs include:

Compound Name Substituents Key Features Reference
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) Butyryl, fluoro, n-butyl Fluorine enhances electronegativity; butyryl may influence lipophilicity
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31) Butyryl, fluoro, hydroxy-isopropyl Hydroxy group increases polarity; branched chain alters steric effects
N-(tert-butyl)-2-(4-chlorophenyl)-2-(N-(4-methoxybenzyl)acetamido)acetamide Chlorophenyl, 4-methoxybenzyl Chlorine adds hydrophobicity; methoxybenzyl enhances aromatic interactions
N-(tert-butyl)-2-{4-[(butylamino)methyl]-2-ethoxyphenoxy}acetamide Ethoxy, butylamino Ethoxy improves metabolic stability; butylamino increases basicity
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides Thiazolidinedione, methoxy Thiazolidinedione core linked to hypoglycemic activity

Key Observations :

  • The methoxy group at the 2-position is conserved in multiple analogs (e.g., ), suggesting its role in stabilizing aromatic interactions or modulating electronic effects.

Key Observations :

  • Higher yields (e.g., 95% in ) are achieved in multicomponent reactions due to optimized stoichiometry and mild conditions.
  • Lower yields in 31 (54%) may result from steric hindrance from the hydroxy-isopropyl group .

Physicochemical Properties

Compound Melting Point (°C) Rf Value Molecular Weight (g/mol) Reference
30 75 0.32 ~307 (estimated)
31 84 0.28 ~323 (estimated)
N-(tert-butyl)-2-(4-chlorophenyl)-2-(N-(4-methoxybenzyl)acetamido)acetamide 124–126 0.26 402.17
N-(tert-butyl)-2-{4-[(butylamino)methyl]-2-ethoxyphenoxy}acetamide N/A N/A 336.47

Key Observations :

  • Higher melting points (e.g., 124–126°C in ) correlate with increased molecular symmetry or aromatic stacking.
  • The target compound’s 3-hydroxypropyl group may lower its melting point compared to tert-butyl analogs due to reduced crystallinity.

Biological Activity

N-tert-butyl-2-(4-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C20H26N2O3
  • Molecular Weight : 342.4 g/mol
  • IUPAC Name : N-tert-butyl-2-[4-[(3-hydroxypropyl)amino]methyl]-2-methoxyphenoxy]acetamide
  • Canonical SMILES : CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNC2=CC=C(C=C2)OC

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways. For example, it interacts with acetylcholinesterase (AChE), potentially affecting neurotransmission and cognitive functions.
  • Receptor Modulation : The methoxyphenyl group facilitates interactions with various receptors, influencing cellular signaling pathways. This can lead to effects such as anti-inflammatory responses or modulation of cell proliferation.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may protect cells from oxidative stress and related pathologies.

Biological Activity Data

Biological Activity Effect Reference
AChE InhibitionIC50 = 1.90 µM
Antioxidant ActivitySignificant reduction in lipid peroxidation
CytotoxicityNon-cytotoxic at concentrations < 50 µM

Study 1: Enzyme Inhibition

A study assessed the inhibitory effects of various derivatives, including this compound on AChE and butyrylcholinesterase (BChE). The compound demonstrated potent inhibition with an IC50 value of 1.90 µM against AChE, indicating strong potential for therapeutic applications in neurodegenerative diseases such as Alzheimer's disease .

Study 2: Antioxidant Properties

Research into the antioxidant capabilities of this compound revealed a significant reduction in markers of oxidative stress in vitro. The compound was shown to inhibit lipid peroxidation effectively, suggesting its potential use in protecting against oxidative damage in cellular systems .

Study 3: Non-Cytotoxicity Assessment

In a cytotoxicity assay conducted on various cancer cell lines, this compound exhibited non-cytotoxic behavior at concentrations up to 50 µM. This finding is crucial for its application in therapeutic contexts where selective targeting of cancer cells is desired without harming normal cells .

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